4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol
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Overview
Description
4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with 2-toluidine and 1,2-benzenediol under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines .
Scientific Research Applications
4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory conditions . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidines, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazole derivatives .
Uniqueness: What sets 4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets and pathways. This unique interaction profile contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H16N4O2/c1-12-5-2-3-6-14(12)21-18-17(13-7-8-15(24)16(25)11-13)22-19-20-9-4-10-23(18)19/h2-11,21,24-25H,1H3 |
InChI Key |
YNJOAYIJSUJEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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